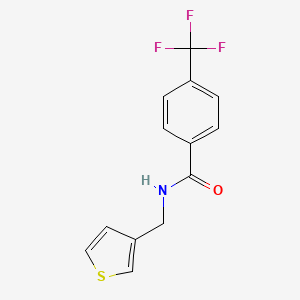

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide

Description

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is an organic compound that features a thiophene ring and a trifluoromethyl group attached to a benzamide structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS/c14-13(15,16)11-3-1-10(2-4-11)12(18)17-7-9-5-6-19-8-9/h1-6,8H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNZWEPWAVDZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CSC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Products with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical and Synthetic Applications

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, making it an attractive candidate for the development of more complex molecules. The compound can undergo several chemical reactions:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The amide group can be reduced to an amine using agents like lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

Research has indicated that N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide may possess significant biological activity:

- Antimicrobial Properties: Studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating potential use in developing new antibiotics.

- Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation. Its structural features may allow it to interact with specific molecular targets involved in cancer progression.

- Neurotransmitter Modulation: Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter activity, potentially leading to therapeutic applications in neurodegenerative diseases .

Pharmaceutical Development

In the pharmaceutical realm, N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is being explored for its potential as a therapeutic agent:

- Drug Development: Its unique structure may contribute to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.

- Mechanism of Action: The compound's mechanism likely involves binding to specific enzymes or receptors, modulating their activity and leading to desired biological effects. This mechanism is crucial for its effectiveness as a drug candidate.

Industrial Applications

The industrial applications of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide are also noteworthy:

- Material Science: Its chemical properties make it suitable for use in the development of advanced materials, particularly those requiring specific thermal or mechanical properties.

- Chemical Processes: The compound may be utilized in various chemical processes, including catalysis and polymerization, due to its reactivity and stability under different conditions.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar benzamide derivatives showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide could be developed into a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide

- N-(thiophen-3-ylmethyl)-4-(methyl)benzamide

- N-(furan-3-ylmethyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the thiophene ring and the trifluoromethyl group, which impart distinct electronic and steric properties

Biological Activity

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethyl group attached to a benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to binding affinity with biological targets.

Molecular Formula: CHFNS

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide interacts with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may facilitate stronger interactions through hydrophobic effects, while the thiophene ring can participate in π-π stacking interactions. These interactions modulate the activity of various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiophene and trifluoromethyl groups exhibit antimicrobial properties. For instance, derivatives similar to N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against pathogens like Micrococcus luteus and Bacillus spp. .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. For example, related benzamide derivatives have demonstrated inhibitory effects on cancer cell lines, with IC values indicating substantial cytotoxicity . The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the efficacy of similar benzamide derivatives against Ebola virus entry. Compounds structurally related to N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide showed promising results, suggesting that modifications in the benzamide structure could lead to potent antiviral agents .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the benzamide core significantly affect biological activity. For instance, altering the position of the trifluoromethyl group can influence binding affinity and efficacy against targeted receptors .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of related compounds. PET imaging studies demonstrated that these compounds could effectively localize in target tissues, providing insights into their bioavailability and distribution .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide | Thiophene ring, trifluoromethyl group | Antimicrobial, anticancer |

| N-(thiophen-3-ylmethyl)-3-(trifluoromethoxy)aniline | Thiophene ring, trifluoromethoxy group | Antimicrobial |

| N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)aniline | Thiophene ring, trifluoromethoxy group | Moderate anticancer |

Q & A

Q. What are the optimal synthetic routes for preparing N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-(trifluoromethyl)benzoyl chloride with 3-(aminomethyl)thiophene. Key steps include:

- Acylation : React 3-(aminomethyl)thiophene with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) or acetonitrile under inert atmosphere.

- Base Selection : Use triethylamine or sodium carbonate to neutralize HCl byproducts (as seen in analogous benzamide syntheses ).

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Lower temperatures (0–5°C) reduce side reactions like hydrolysis of the acyl chloride .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Key peaks include thiophene protons (δ 6.8–7.5 ppm), methylene bridge (N–CH2–, δ 4.5–5.0 ppm), and trifluoromethyl group (singlet, δ not applicable; confirmed via 19F NMR at ~-60 ppm) .

- Mass Spectrometry (MS) : Expect [M+H]+ peaks matching the molecular formula (C13H10F3NOS) and fragmentation patterns (e.g., loss of CF3 group).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. What safety precautions are essential when handling this compound and its precursors?

- Methodological Answer :

- Risk Assessment : Conduct hazard analyses for reagents (e.g., acyl chlorides are corrosive; thiophene derivatives may be mutagenic). Follow ACS guidelines for PPE (gloves, goggles, fume hoods) .

- Storage : Store the final compound in amber vials under inert gas (argon) to prevent decomposition, as trifluoromethyl benzamides are prone to hydrolytic degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and which docking protocols are recommended?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoromethyl and thiophene groups.

- Docking Workflow :

Prepare the ligand (optimize geometry using DFT at the B3LYP/6-31G* level).

Use Glide XP (Schrödinger Suite) with hydrophobic enclosure scoring to model interactions (validated for similar benzamides ).

Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements).

Q. What experimental strategies resolve contradictions in reactivity data for trifluoromethyl-substituted benzamides?

- Methodological Answer :

- Controlled Studies : Compare reaction outcomes under varying conditions (e.g., anhydrous vs. humid environments) to assess hydrolytic stability .

- Isotopic Labeling : Use 18O-labeled water to trace hydrolysis pathways of the amide bond.

- Kinetic Analysis : Perform time-resolved NMR or HPLC to quantify degradation rates and identify intermediates .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for antimicrobial applications?

- Methodological Answer :

- Modifications : Synthesize derivatives with:

- Varied substituents on the thiophene ring (e.g., halogens, methyl groups).

- Alternative benzamide scaffolds (e.g., nitro, cyano groups).

- Assays :

- Bacterial Growth Inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Targets : Screen for inhibition of bacterial PPTases (critical for lipid biosynthesis, as seen in related compounds ).

Data Contradiction & Stability Analysis

Q. Why might different synthetic batches exhibit variable purity, and how can this be mitigated?

- Methodological Answer :

- Root Causes : Residual solvents (e.g., DCM), unreacted starting materials, or hydrolysis byproducts.

- Solutions :

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Strict Anhydrous Conditions : Dry solvents (molecular sieves) and reagents (e.g., sodium pivalate must be anhydrous to avoid side reactions ).

Q. What accelerated stability studies are recommended to predict shelf-life under laboratory conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Heat (40–60°C for 1–4 weeks).

- Light (ICH Q1B photostability testing).

- Acid/Base (0.1M HCl/NaOH at 25°C).

- Analysis : Monitor degradation via HPLC-MS and quantify using the Arrhenius equation .

Application-Oriented Questions

Q. How can this compound be integrated into drug discovery pipelines targeting neurodegenerative diseases?

- Methodological Answer :

Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.